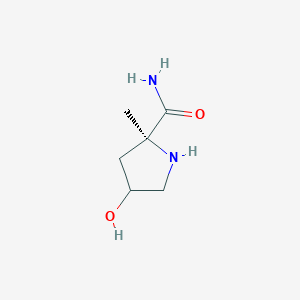
(2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used as a building block in organic synthesis and has applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials and stereoselective reactions. One common method is the diastereoselective synthesis, which ensures the formation of the desired stereoisomer. For instance, the synthesis can start from commercially available chiral precursors, followed by a series of reactions including ring closure and functional group modifications .
Industrial Production Methods: In an industrial setting, the production of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to maintain the stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to achieve desired properties or to synthesize derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the preservation of the compound’s stereochemistry .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is explored for its potential therapeutic properties, including its use in drug development for various diseases. Additionally, it finds applications in the industry for the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other proteins, modulating their function and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide include other chiral pyrrolidine derivatives such as (2S,4R)-4-methylproline and (2S,4S)-4-hydroxyproline. These compounds share structural similarities but differ in their stereochemistry and functional groups .
Uniqueness: What sets (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and specific interactions with biological targets. Its versatility and reactivity also contribute to its uniqueness, making it a preferred choice in various research and industrial applications .
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S)-4-hydroxy-2-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-6(5(7)10)2-4(9)3-8-6/h4,8-9H,2-3H2,1H3,(H2,7,10)/t4?,6-/m0/s1 |
InChI Key |
PTVFWRBQWJKYPO-RZKHNPSRSA-N |
Isomeric SMILES |
C[C@]1(CC(CN1)O)C(=O)N |
Canonical SMILES |
CC1(CC(CN1)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14789075.png)

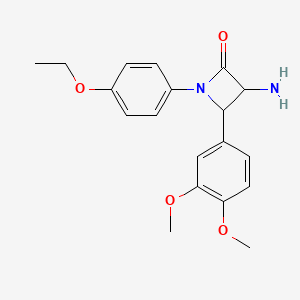
![2-amino-N-[(2-cyanophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789097.png)
![1-butan-2-yl-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B14789106.png)
![2-[4-Chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14789108.png)

![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14789116.png)
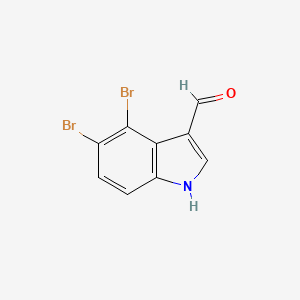
![2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14789125.png)
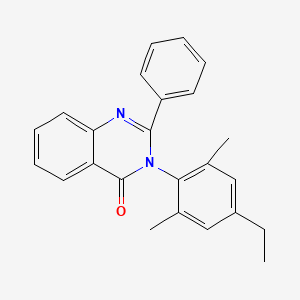
![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]-](/img/structure/B14789133.png)
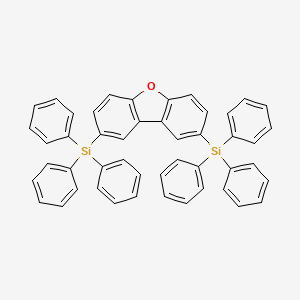
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14789163.png)
